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Compound of Interest

Compound Name: 1-(Trimethylsilyl)-2-piperidinone

CAS No.: 3553-93-3

Cat. No.: B015775

Get Quote

Strategic Analysis & Scaffold Utility
The 3-methylpiperidin-2-one moiety is a chiral building block that introduces conformational

constraint into peptide backbones and serves as a pharmacophore in various kinase inhibitors

(e.g., c-Met inhibitors).[1] The (3S)-enantiomer is frequently the bioactive eutomer.
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Feature
Protocol A: Chiral
Auxiliary (Phenylglycinol)

Protocol B: Catalytic
Hydrogenation (Ir-
Catalyzed)

Mechanism
Diastereoselective enolate

alkylation

Enantioselective reduction of

alkene

Chiral Source
Stoichiometric (D-

Phenylglycinol)
Catalytic (Chiral Ir-complex)

Step Count 4-5 Linear Steps 3 Linear Steps

Scalability Moderate (Gram scale) High (Multi-gram to Kg scale)

Enantiomeric Excess Excellent (>98% ee) Good to Excellent (90-97% ee)

Primary Use Case
Hit-to-Lead, Absolute

Stereocontrol

Process Optimization, Scale-

up

Protocol A: Chiral Auxiliary Route (Meyers-Type
Lactam)
This protocol utilizes D-phenylglycinol as a chiral scaffold to form a bicyclic lactam.[1] The rigid

bicyclic framework directs the incoming electrophile (methyl iodide) to the convex face,

ensuring high diastereoselectivity.

Workflow Diagram

D-Phenylglycinol
+ 

Delta-Valerolactone

1. Condensation
(Bicyclic Lactam Formation)

Reflux, Toluene 2. Asymmetric Methylation
(s-BuLi, MeI)

>95% de 3. Auxiliary Cleavage
(Li/NH3 or Hydrogenolysis)

Reductive Cleavage
(S)-3-Methylpiperidin-2-one

Yield: ~85% N-Boc-(S)-3-Methyl
piperidin-2-one

Boc2O, DMAP

Click to download full resolution via product page

Figure 1: Workflow for the Chiral Auxiliary Synthesis of (S)-3-methylpiperidin-2-one.

Detailed Experimental Procedure
Step 1: Bicyclic Lactam Formation
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Reagents:D-Phenylglycinol (1.0 equiv),

-Valerolactone (1.0 equiv), Toluene (0.5 M).[1]

Procedure: Reflux the mixture in toluene with a Dean-Stark trap to remove water. The

reaction typically requires 12–16 hours.[1]

Workup: Concentrate in vacuo. The resulting amidol is often cyclized directly or can be

treated with a catalytic amount of p-TsOH to ensure full dehydration to the bicyclic lactam

(3R,8aS)-3-phenylhexahydro-5H-oxazolo[3,2-a]pyridin-5-one.[1]

Step 2: Asymmetric Alkylation Critical Step: The convex face of the bicyclic enolate is

accessible, while the concave face is shielded by the phenyl group.

Reagents: Bicyclic Lactam (1.0 equiv), s-BuLi (1.1 equiv), Methyl Iodide (1.5 equiv), THF

(anhydrous).[1]

Setup: Flame-dried glassware, inert atmosphere (

or Ar).

Procedure:

Cool the lactam solution in THF to -78 °C.

Add s-BuLi dropwise over 20 minutes.[1] Stir for 45 minutes to ensure enolate formation.

Add MeI dropwise.[1] Stir at -78 °C for 2 hours, then slowly warm to -20 °C over 1 hour.

Quench: Add saturated aqueous

. Extract with EtOAc.[1]

Outcome: This yields the methylated adduct with >95:5 dr.[1] Recrystallization can upgrade

this to >99:1 dr.[1]

Step 3: Auxiliary Cleavage & Protection[1]
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Cleavage: Dissolve the methylated lactam in liquid ammonia/THF at -78 °C. Add Lithium

metal (small pieces) until a deep blue color persists (Birch reduction conditions). Quench

with solid

.[1]

Alternative: Hydrogenolysis (

, acidic MeOH) may be used but is often slower for this specific N-benzylic type bond.[1]

Protection: The crude residue (free lactam) is redissolved in DCM. Add

(1.2 equiv),

(2.0 equiv), and DMAP (0.1 equiv). Stir at RT for 4 hours.

Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: Catalytic Asymmetric Hydrogenation
This modern route relies on the asymmetric hydrogenation of an exocyclic alkene precursor. It

avoids stoichiometric chiral waste and is highly atom-economical.[1]

Mechanism & Pathway[3][4][5][6][7][8]

N-Boc-piperidin-2-one 1. Alpha-Methylenation
(Bredereck's Reagent or Eschenmoser's Salt)

3-Methylene-N-Boc
piperidin-2-one

Elimination 2. Ir-Catalyzed Hydrogenation
(H2, Chiral N,P-Ligand)

Ir(COD)Cl]2
(S)-Ligand (S)-3-Methyl-N-Boc

piperidin-2-one
>96% ee

Click to download full resolution via product page

Figure 2: Catalytic Asymmetric Hydrogenation Route.

Detailed Experimental Procedure
Step 1: Synthesis of 3-Methylene Precursor

Formylation/Methylenation: Treat N-Boc-piperidin-2-one with LDA (-78 °C) followed by

Eschenmoser’s salt (
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).

Elimination: Treat the resulting Mannich base with MeI (to quaternize) followed by basic

elimination (

or DBU) to yield 3-methylene-N-Boc-piperidin-2-one.[1]

Step 2: Asymmetric Hydrogenation Catalyst Selection: Iridium complexes with chiral N,P-

ligands (e.g., ThrePHOX, Ubaphox) are privileged for cyclic

-unsaturated amides.[1]

Catalyst Prep:

(1 mol%) and (S)-ThrePHOX (2.2 mol%) are stirred in DCM for 30 mins under Ar to form the
active complex.[1]

Hydrogenation:

Substrate: 3-methylene-N-Boc-piperidin-2-one (0.5 M in DCM).[1]

Pressure: 50 bar

(High pressure is often required for tetrasubstituted or exocyclic alkenes).[1]

Time: 12–24 hours at RT.[1]

Purification: Filter through a pad of celite to remove the catalyst.[1] Concentrate. The product

is often pure enough for use (>95% purity).

Characterization & Quality Control
Analytical Data Table
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Parameter
(S)-3-Methyl-N-Boc-
piperidin-2-one

Notes

Appearance
Colorless Oil / Low-melting

solid

1H NMR (400 MHz, CDCl3)
3.65 (m, 2H), 2.45 (m, 1H),

1.9-1.5 (m, 4H), 1.52 (s, 9H),

1.21 (d, J=7.0 Hz, 3H)

Diagnostic doublet at ~1.2 ppm

confirms methyl group.[1]

Chiral HPLC
Chiralpak AD-H or OD-H

column

Mobile Phase: Hexane/iPrOH

(90:10).[1]

Optical Rotation (c=1.0, CHCl3)
Sign depends on solvent and

N-protection.[1]

Troubleshooting Guide
Low Yield in Alkylation (Protocol A): Ensure strictly anhydrous THF and fresh s-BuLi.

Moisture kills the enolate immediately.[1]

Low ee in Hydrogenation (Protocol B): Oxygen poisoning of the Ir-catalyst is common.

Degas all solvents thoroughly (freeze-pump-thaw x3).[1] Ensure the alkene precursor is free

of amine impurities from Step 1.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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